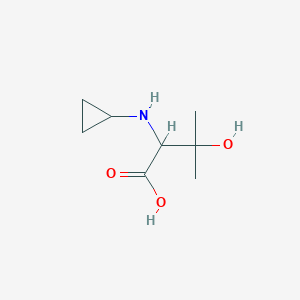
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is an organic compound characterized by the presence of a cyclopropylamino group, a hydroxy group, and a methyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid typically involves the reaction of cyclopropylamine with a suitable precursor, such as a 3-hydroxy-3-methylbutyric acid derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: Formation of 2-(Cyclopropylamino)-3-oxo-3-methylbutyric Acid.
Reduction: Formation of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a role in binding to active sites, while the hydroxy and methyl groups can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropylglycine: Shares the cyclopropyl group but differs in the rest of the structure.
3-Hydroxy-3-methylbutyric Acid: Lacks the cyclopropylamino group.
Cyclopropylalanine: Another amino acid derivative with a cyclopropyl group.
Uniqueness: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropylamino group, in particular, sets it apart from other similar compounds and contributes to its specific reactivity and interactions in various contexts.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)6(7(10)11)9-5-3-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
ZTEAOFJRSVFFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)NC1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
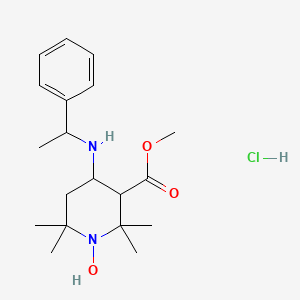
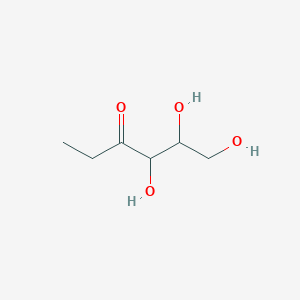
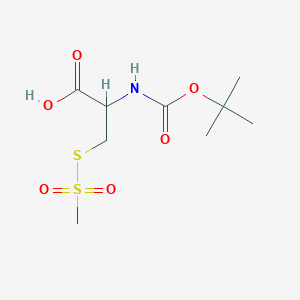
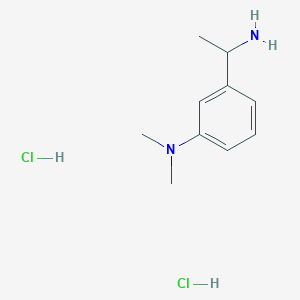
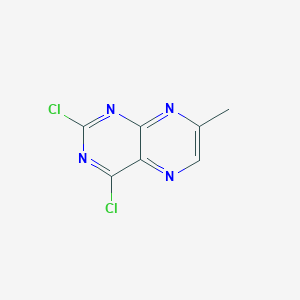
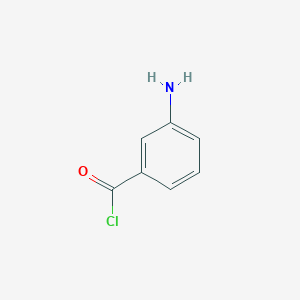
![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
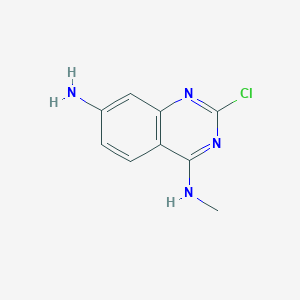
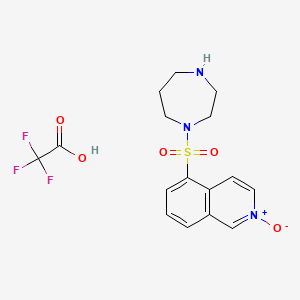
![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
